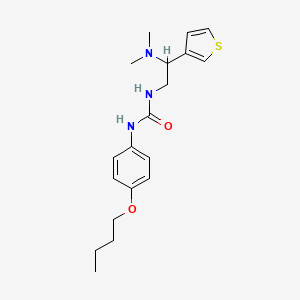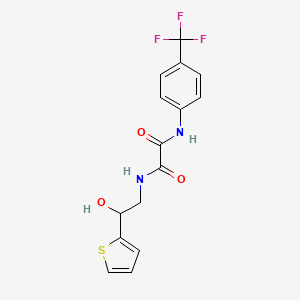
(3-Fluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their potential bioactive properties, including antitumor, antibacterial, and antifungal activities. Such compounds often feature a heterocyclic backbone, which is a ring structure containing at least two different elements in the ring, typically carbon and another element such as nitrogen, sulfur, or oxygen.
Synthesis Analysis
Synthesis of similar heterocyclic compounds involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of related compounds can include steps like N-acylation, nucleophilic substitution, and condensation reactions (Prasad et al., 2018). These methods allow for the introduction of various functional groups, facilitating the synthesis of a wide range of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Prasad et al., 2018).
Chemical Reactions and Properties
Heterocyclic compounds with piperazine or thiazole moieties often exhibit a range of chemical reactions, including interactions with various biological targets. Their chemical properties, such as reactivity towards nucleophiles or electrophiles, are influenced by the presence of electron-donating or withdrawing groups attached to the heterocycle.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. For example, the introduction of fluorine atoms or methoxy groups can significantly affect these properties by altering the compound's polarity and intermolecular forces.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and bioactivity, are closely related to the compound's functional groups and overall molecular architecture. Compounds similar to the one have been explored for their antimicrobial and antitumor activities, showcasing the importance of structural features in determining their efficacy (Murthy & Shashikanth, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis Techniques
Research includes the synthesis of fluoro-substituted benzoxazoles, with specific mention of compounds like (1-(4-(4-fluorophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)(2-hydroxyphenyl) methanone, showcasing the diversity of fluoro-substituted compounds in scientific research (Jadhav, Nikumbh, & Karale, 2015).
Biological Activity
Studies include the synthesis of compounds with potential biological activities. For instance, the synthesis of β-carboline derivatives that showed selective anti-HIV-2 activity indicates the pharmacological significance of such compounds (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Antimicrobial Applications
A study on novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds revealed significant inhibition of bacterial growth, suggesting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Structural and Analytical Studies
Crystallography
The crystal structure of related compounds has been analyzed to understand the molecular geometry and interactions, which is crucial for predicting the activity of such compounds (Ullah & Altaf, 2014).
Analytical Methods
Techniques like micellar liquid chromatography have been utilized for the analysis of flunarizine and its degradation products, showcasing the analytical applications in drug quality control (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Advanced Applications and Synthesis
Antitumor Activity
Research into compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone highlights their potential in antitumor activities, demonstrating the broader scope of such compounds in medicinal chemistry (Tang & Fu, 2018).
PPARpan Agonist Synthesis
The efficient synthesis of complex molecules like 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, a PPARpan agonist, showcases the synthetic capabilities in this field of research (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
Wirkmechanismus
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Safety and Hazards
Zukünftige Richtungen
To combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells, efforts have been made to study the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line . Furthermore, the
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S.ClH/c1-28-19-7-5-16(6-8-19)20-15-29-21(24-20)14-25-9-11-26(12-10-25)22(27)17-3-2-4-18(23)13-17;/h2-8,13,15H,9-12,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGSWILTDXKZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

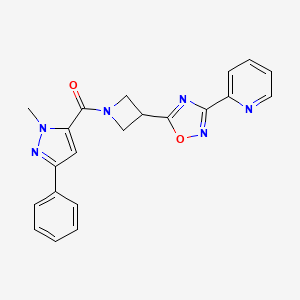

![3-(2-furylmethyl)-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2493762.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)
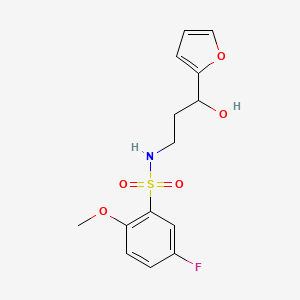
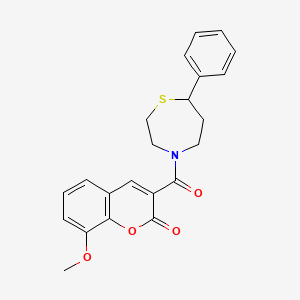
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)
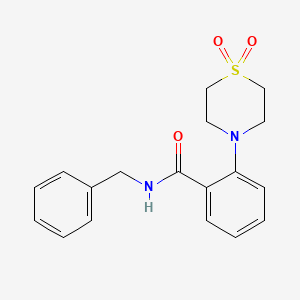
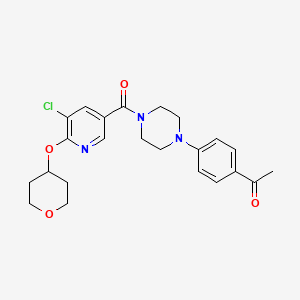
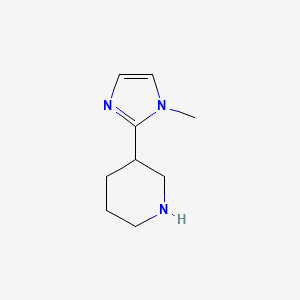
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)
